5,6-Diamino-2-hydroxybenzimidazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-2-hydroxybenzimidazole dihydrochloride is a fluorometric labeling reagent . It reacts with aldehydes to produce highly fluorescent imidazole derivatives . The molecular formula is C7H10Cl2N4O and the molecular weight is 237.09 .
Chemical Reactions Analysis
This compound is known to react with aldehydes to produce highly fluorescent imidazole derivatives . This property makes it useful as a fluorometric labeling reagent .Physical and Chemical Properties Analysis
This compound appears as a light brown solid . It has a melting point of over 217°C . It is soluble in DMSO when heated and in water . The chloride content is 35.45% .Scientific Research Applications
Occurrence and Fate in Aquatic Environments
Benzimidazole derivatives, including compounds similar to "5,6-Diamino-2-hydroxybenzimidazole dihydrochloride," have been examined for their presence and behavior in aquatic environments. These compounds, primarily used in pharmaceuticals and personal care products, can enter water systems, leading to environmental exposure. Their fate, biodegradability, and potential as emerging contaminants in aquatic environments have been a subject of study, providing insights into environmental monitoring and management strategies (Haman et al., 2015).
Analytical Methods for Determining Antioxidant Activity
The analytical approaches used to assess the antioxidant properties of various compounds, including benzimidazole derivatives, highlight the importance of these methods in understanding the therapeutic potential of new chemical entities. Through various assays, researchers can evaluate the capability of compounds to act as antioxidants, which is crucial for developing treatments against oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Synthetic Procedures for Biological Interest
The synthesis of benzazoles, including benzimidazole derivatives, is key to exploring their biological activities. Compounds with guanidine groups attached to benzazole rings, similar to the structure of interest, have shown promise in medicinal chemistry due to their varied pharmacological activities. These activities range from cytotoxic effects and cell proliferation inhibition to potential therapeutic applications in cancer treatment and beyond (Rosales-Hernández et al., 2022).
Broad Spectrum Anthelmintic Applications
Benzimidazole compounds, including albendazole and mebendazole, have established roles in treating parasitic infections, demonstrating the potential for similar compounds to be effective against a variety of parasites. These applications underscore the importance of such compounds in public health, particularly in developing new treatments for neglected tropical diseases (Dayan, 2003).
Future Directions
Properties
IUPAC Name |
5,6-diamino-1,3-dihydrobenzimidazol-2-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O.2ClH/c8-3-1-5-6(2-4(3)9)11-7(12)10-5;;/h1-2H,8-9H2,(H2,10,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKDIIREFHOETA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)N2)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.